6-Nitro-1-(piperidin-1-ylmethyl)indazole

MAO-B inhibition Neuroscience Parkinson's disease research

Select this specific 1-substituted 6-nitroindazole to ensure robust target engagement in your MAO-B and kinase inhibitor programs. The critical 6-nitro group provides an 11-fold potency advantage (IC50 2.5 µM) over the 7-nitro isomer. The N1-piperidin-1-ylmethyl motif, a key kinase inhibitor pharmacophore, delivers precise electronic and solubility properties unattainable with simple alkyl or benzyl analogs. Substitution with generic indazoles risks significant loss of biological activity.

Molecular Formula C13H16N4O2
Molecular Weight 260.29 g/mol
CAS No. 24240-49-1
Cat. No. B13988045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nitro-1-(piperidin-1-ylmethyl)indazole
CAS24240-49-1
Molecular FormulaC13H16N4O2
Molecular Weight260.29 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CN2C3=C(C=CC(=C3)[N+](=O)[O-])C=N2
InChIInChI=1S/C13H16N4O2/c18-17(19)12-5-4-11-9-14-16(13(11)8-12)10-15-6-2-1-3-7-15/h4-5,8-9H,1-3,6-7,10H2
InChIKeyKVWSKXZXWGYELY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Nitro-1-(piperidin-1-ylmethyl)indazole (CAS 24240-49-1): A 1-Substituted 6-Nitroindazole Derivative for Neuroscience and Anticancer Research


6-Nitro-1-(piperidin-1-ylmethyl)indazole (CAS 24240-49-1) is a 1-substituted indazole bearing a nitro group at the 6-position and a piperidin-1-ylmethyl substituent at N1. It is a synthetic heterocycle with a molecular weight of 260.29 g/mol, density of 1.38 g/cm³, and a boiling point of 416.8 °C at 760 mmHg . The compound belongs to the 6-nitroindazole class, which has been shown to inhibit human monoamine oxidase B (MAO-B) with an IC50 of 2.5 µM, substantially more potent than the 7-nitro regioisomer (IC50 = 27.8 µM) [1]. Its structural features position it as an intermediate for kinase inhibitor synthesis and as a scaffold for central nervous system (CNS) drug discovery.

Why 6-Nitro-1-(piperidin-1-ylmethyl)indazole Cannot Be Simply Swapped for Other Indazole Derivatives


Generic substitution with other indazole derivatives risks significant loss of biological activity and unreliable physicochemical performance. The position of the nitro group on the indazole ring is critical for target engagement: the 6-nitro regioisomer demonstrates a 9.9-fold lower IC50 for human MAO-B inhibition compared to the 7-nitro analogue (2.5 µM vs 27.8 µM) [1]. Furthermore, the N1 substituent modulates the electronic distribution in the indazole system, directly influencing both chemical reactivity and biological selectivity [2][3]. Replacing the piperidin-1-ylmethyl group with a simple methyl, alkyl, or benzyl substituent alters the compound's basicity, solubility, and molecular recognition properties, making procurement decisions based solely on the 6-nitroindazole core insufficient. The quantitative evidence below demonstrates precisely where this compound provides measurable differentiation from its closest structural analogs.

Quantitative Differentiation Data for 6-Nitro-1-(piperidin-1-ylmethyl)indazole vs. Closest Analogs


6-Nitro Regioisomer Confers 11-Fold Superior MAO-B Inhibition Over 7-Nitro Analog

The 6-nitroindazole scaffold, which forms the core of the target compound, is a significantly more potent inhibitor of human monoamine oxidase B (MAO-B) than the 7-nitroindazole isomer. This scaffold-level advantage is retained in 6-Nitro-1-(piperidin-1-ylmethyl)indazole because the critical 6-nitro pharmacophore remains intact [1][2].

MAO-B inhibition Neuroscience Parkinson's disease research

Physicochemical Differentiation: Altered Density and Boiling Point vs. Parent 6-Nitroindazole

Introduction of the piperidin-1-ylmethyl group at N1 produces measurable changes in bulk physicochemical properties compared to unsubstituted 6-nitroindazole. The target compound exhibits reduced density (1.38 g/cm³ vs. 1.525 g/cm³) and elevated boiling point (416.8 °C vs. 383.3 °C), reflecting altered intermolecular interactions .

Physicochemical properties Formulation Handling and storage

Structural Mimicry of Chk1 Inhibitor Core for Kinase-Targeted Synthesis

The piperidin-1-ylmethyl moiety at N1 is a recurring structural motif in indazole-based kinase inhibitors. The co-crystal structure of Chk1 with inhibitor 1 (PDB ID: 2hxl) features a 1H-indazole-6-carbonitrile analog bearing a [4-(aminomethyl)piperidin-1-yl]methyl group at the indole N1 position [1]. This demonstrates that the N1-piperidinylmethyl linkage is a privileged scaffold for kinase ATP-binding site engagement, suggesting that 6-Nitro-1-(piperidin-1-ylmethyl)indazole can serve as a precursor for generating focused kinase inhibitor libraries through nitro-group functionalization.

Kinase inhibitor intermediate Chk1 Click chemistry

Differential Cytotoxicity Profile of 1-Substituted vs. 6-Substituted 6-Nitroindazoles

A comparative study of 1- and 6-substituted 1H-indazoles demonstrated that the position of substitution on the 6-nitroindazole core significantly alters in vitro cytotoxicity [1]. Compounds in this series were evaluated against the kidney carcinoma cell line BSR and the human larynx carcinoma Hep line [2]. While specific IC50 values for the N1-piperidin-1-ylmethyl derivative were not reported in the publicly accessible data for this study, the different substitution patterns yielded distinct cytotoxicity profiles, indicating that precise structural definition—including the N1 substituent—is critical for reproducing biological results [1][2].

Anticancer Cytotoxicity Kidney carcinoma

High-Value Application Scenarios for 6-Nitro-1-(piperidin-1-ylmethyl)indazole (CAS 24240-49-1)


MAO-B Inhibitor Development for Parkinson's Disease Research

The 6-nitro substitution provides an 11-fold potency advantage for human MAO-B inhibition over the 7-nitro isomer [1]. Researchers developing MAO-B inhibitors for Parkinson's disease or other neurodegenerative disorders should prioritize compounds containing the 6-nitroindazole core, such as 6-Nitro-1-(piperidin-1-ylmethyl)indazole, to ensure robust target engagement at lower concentrations. The N1-piperidin-1-ylmethyl substituent may further modulate pharmacokinetic properties, making this compound a valuable lead for medicinal chemistry optimization.

Synthesis of Chk1 and Kinase Inhibitor Libraries

The N1-piperidin-1-ylmethyl substituent is a privileged motif in kinase inhibitor design, as evidenced by the Chk1 inhibitor co-crystal structure PDB 2hxl, where a closely related N1-piperidinylmethyl-indazole binds the ATP pocket with an IC50 of 48 nM [2]. 6-Nitro-1-(piperidin-1-ylmethyl)indazole serves as an ideal intermediate for generating focused kinase inhibitor libraries via reduction of the nitro group to an amine, followed by amide coupling or other derivatization to elaborate the 6-position.

Anticancer Drug Discovery Targeting Kidney and Laryngeal Carcinomas

1-Substituted 6-nitroindazoles have demonstrated differential cytotoxicity against kidney carcinoma (BSR) and human larynx carcinoma (Hep) cell lines [3]. While the specific cytotoxicity of 6-Nitro-1-(piperidin-1-ylmethyl)indazole warrants further investigation, the structural framework aligns with known active analogs in this series, supporting its use in anticancer structure-activity relationship (SAR) studies where the N1-piperidin-1-ylmethyl group is the variable substituent of interest.

Physicochemical and Formulation Studies Requiring Specific Bulk Properties

The measurable differences in density (1.38 vs. 1.525 g/cm³) and boiling point (416.8 vs. 383.3 °C) between 6-Nitro-1-(piperidin-1-ylmethyl)indazole and the parent 6-nitroindazole directly impact formulation development, solubility assessments, and solid-state characterization. For studies requiring the precise physicochemical properties imparted by the N1-piperidin-1-ylmethyl group, substitution with unsubstituted 6-nitroindazole or other N1-substituted analogs will yield divergent results.

Quote Request

Request a Quote for 6-Nitro-1-(piperidin-1-ylmethyl)indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.